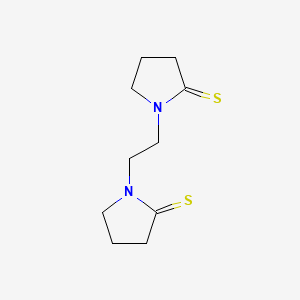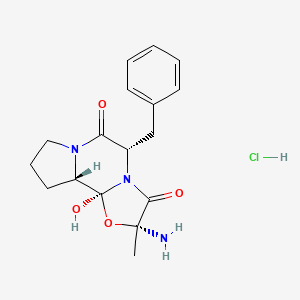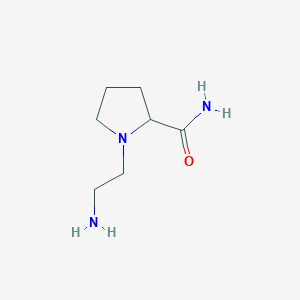![molecular formula C10H6F3NO4S B12872609 2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole: (abbreviated as OCI or OCT ) belongs to a class of novel multifunctional materials. These compounds exhibit a hybridized local and charge-transfer (HLCT) characteristic, making them versatile for various applications. Let’s explore further!
準備方法
Reaction Conditions:: The exact reaction conditions for OCI and OCT synthesis remain undisclosed. Researchers likely employ suitable reagents and conditions to achieve the desired product.
Industrial Production:: While industrial-scale production methods are not explicitly documented, the synthesis of these compounds likely involves optimization for yield, purity, and scalability.
化学反応の分析
OCI and OCT undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not specified, but they likely follow established protocols for similar functional groups.
Major products formed from these reactions include derivatives of OCI and OCT, which may find applications in organic electronics, materials science, and more.
科学的研究の応用
OCI and OCT have promising applications across disciplines:
Chemistry: As deep-blue fluorophors, they contribute to OLED technology.
Biology: Their unique properties may be explored in biosensors or imaging agents.
Medicine: Potential drug candidates due to their molecular features.
Industry: As hosts for phosphorescent OLEDs, they enhance display technology.
作用機序
The precise mechanism by which OCI and OCT exert their effects remains an active area of research. Their interaction with molecular targets and involvement in specific pathways need further investigation.
類似化合物との比較
OCI and OCT stand out due to their HLCT characteristics. While I don’t have a direct list of similar compounds, their uniqueness lies in the combination of carbazole and benzo[d]oxazole moieties.
特性
分子式 |
C10H6F3NO4S |
|---|---|
分子量 |
293.22 g/mol |
IUPAC名 |
2-hydroxy-2-[4-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19-5-3-1-2-4-6(5)14-8(18-4)7(15)9(16)17/h1-3,7,15H,(H,16,17) |
InChIキー |
LYMPXUJMOXKBFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


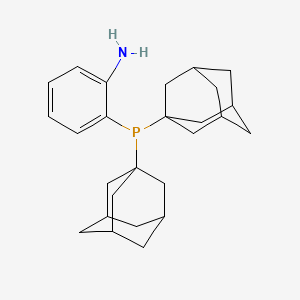
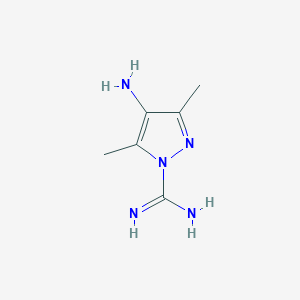

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)







